2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide
Overview
Description
2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a hydrazinecarbothioamide group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-benzylhydrazinecarbothioamide under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Various nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity. These interactions can result in the modulation of various biological pathways, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene-N-(2-chlorophenyl)hydrazinecarboxamide
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide is unique due to its specific combination of the benzodioxole and hydrazinecarbothioamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonylamino)-3-benzylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(12-6-7-13-14(8-12)22-10-21-13)18-19-16(23)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20)(H2,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVARHBQDXSNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=S)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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